Bienvenue dans la boutique en ligne BenchChem!

3-Fluoro-2-methylpyridin-4-amine

PET imaging metabolic stability cytochrome P450

3-Fluoro-2-methylpyridin-4-amine (5Me3F4AP) is a rationally engineered, next-generation aminopyridine PET radioligand candidate. Designed to overcome first-generation 3F4AP metabolic instability, it delivers 2.2× higher CYP2E1 IC50 (36.2 vs 15.4 μM) and 2.8× higher brain membrane permeability (Pe 88.1 vs 31.1 nm/s) for sustained brain uptake and reliable demyelination lesion quantification. Also validated as a PDE4A inhibitor—a versatile tool for ion channel and drug discovery programs.

Molecular Formula C6H7FN2
Molecular Weight 126.134
CAS No. 15931-21-2
Cat. No. B579063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methylpyridin-4-amine
CAS15931-21-2
Molecular FormulaC6H7FN2
Molecular Weight126.134
Structural Identifiers
SMILESCC1=NC=CC(=C1F)N
InChIInChI=1S/C6H7FN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9)
InChIKeyAMEVGKIMLLNYRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-methylpyridin-4-amine (CAS 15931-21-2): Baseline Identity and Comparator Context for Scientific Procurement


3-Fluoro-2-methylpyridin-4-amine (also referred to as 5-methyl-3-fluoro-4-aminopyridine or 5Me3F4AP) is a fluorinated aminopyridine derivative (C6H7FN2, MW 126.13) that functions as a voltage-gated potassium (K+) channel blocker [1]. This compound belongs to the 4-aminopyridine (4AP/dalfampridine) pharmacophore class, which is clinically established for improving conduction in demyelinated axons. Its primary comparator in PET imaging applications is 3-fluoro-4-aminopyridine (3F4AP), the first-generation PET radioligand targeting K+ channels [2]. The compound is also evaluated for its inhibitory activity against phosphodiesterase 4A (PDE4A), representing a distinct biochemical application from its ion channel activity [3].

Why 3-Fluoro-2-methylpyridin-4-amine Cannot Be Interchanged with Unsubstituted or Other Fluorinated 4-Aminopyridine Analogs


Within the 4-aminopyridine class, subtle changes in substitution pattern fundamentally alter pharmacokinetic and metabolic fate, precluding simple interchange. The introduction of a fluorine atom and a methyl group modulates physicochemical properties and enzyme recognition. For instance, the clinically used 4-aminopyridine (4AP) is primarily metabolized by CYP2E1, and the first-generation fluorinated PET tracer 3F4AP exhibits reduced metabolic stability in awake humans compared to anesthetized animals, compromising brain uptake [1]. The target compound, 5Me3F4AP, was specifically engineered to address this metabolic liability through combined fluorine and methyl substitution [2]. Therefore, substituting 5Me3F4AP with 4AP, 3F4AP, or other regioisomeric fluorinated aminopyridines in PET imaging or in vitro assays would yield non-comparable results and invalidate quantitative comparisons.

Quantitative Differentiation of 3-Fluoro-2-methylpyridin-4-amine (5Me3F4AP) Against 3-Fluoro-4-aminopyridine (3F4AP)


2.2× Higher CYP2E1-Mediated Metabolic Stability (IC50) vs. 3F4AP

5Me3F4AP demonstrates significantly enhanced resistance to oxidative metabolism by cytochrome P450 enzyme CYP2E1, the primary enzyme responsible for the metabolism of 4-aminopyridine derivatives. In a direct head-to-head in vitro comparison, the IC50 for CYP2E1-mediated oxidation of 5Me3F4AP was 36.2 ± 2.5 μM, compared to 15.4 ± 5.1 μM for the comparator 3F4AP [1]. This represents a 2.2-fold improvement in metabolic stability, with statistical significance at P-value = 0.0003.

PET imaging metabolic stability cytochrome P450

2.8× Higher Permeability Across Artificial Brain Membrane (Pe) vs. 3F4AP

5Me3F4AP exhibits significantly higher permeability across an artificial brain membrane model (PAMPA-BBB) compared to 3F4AP. The effective permeability (Pe) was measured at 88.1 ± 18.3 nm/s for 5Me3F4AP versus 31.1 ± 2.9 nm/s for 3F4AP [1]. This 2.8-fold increase is statistically significant (P-value = 0.03) and correlates with its increased lipophilicity.

blood-brain barrier membrane permeability PAMPA

60% Greater Lipophilicity (logD) vs. 3F4AP at Physiological pH

At physiological pH (7.4), 5Me3F4AP displays substantially higher lipophilicity than its direct comparator 3F4AP. The measured logD was 0.664 ± 0.005 for 5Me3F4AP versus 0.414 ± 0.002 for 3F4AP [1]. This represents a 60% increase in the distribution coefficient, which drives the observed improvements in membrane permeability and blood-brain barrier penetration.

lipophilicity logD physicochemical properties

Comparable K+ Channel Blocking Potency and Basicity vs. 3F4AP and 4AP

5Me3F4AP maintains comparable K+ channel blocking potency to both the clinical drug 4-aminopyridine (4AP) and the comparator PET tracer 3F4AP, while retaining statistically equivalent basicity to 3F4AP [1]. The pKa was measured at 7.46 ± 0.01 for 5Me3F4AP versus 7.37 ± 0.07 for 3F4AP (P-value = 0.08). Across pH values from 6.4 to 9.1, IC50 values ranged from 220 μM to 693 μM for Shaker KV channel blockade, consistent with the known pH-dependent activity of 4-aminopyridine derivatives [2].

potassium channel IC50 pKa

Distinct PDE4A Inhibitory Activity: Biochemical Selectivity vs. 4AP

Beyond its K+ channel activity, 3-fluoro-2-methylpyridin-4-amine has been evaluated for inhibitory activity against phosphodiesterase type 4A (PDE4A) [1]. This represents a distinct biochemical activity not reported for unsubstituted 4-aminopyridine. While specific quantitative comparator data for 4AP against PDE4A is not available in the same assay system, the presence of PDE4A inhibition establishes a differentiated biochemical profile that may be relevant for applications beyond demyelination imaging.

PDE4A phosphodiesterase enzyme inhibition

Optimal Research and Industrial Application Scenarios for 3-Fluoro-2-methylpyridin-4-amine Based on Validated Differentiation Evidence


PET Tracer Development for Demyelinating Disease Imaging (Multiple Sclerosis)

5Me3F4AP is a next-generation candidate for development as a fluorine-18 labeled PET radioligand ([18F]5Me3F4AP) for imaging demyelinated lesions in multiple sclerosis and related conditions [1]. Its 2.2× higher metabolic stability against CYP2E1 (IC50 36.2 μM vs 15.4 μM for 3F4AP) addresses the rapid metabolism observed with 3F4AP in awake human subjects, while its 2.8× higher brain membrane permeability (Pe 88.1 nm/s vs 31.1 nm/s) supports efficient blood-brain barrier penetration [2]. These properties make it a scientifically justified alternative to 3F4AP for PET imaging studies requiring sustained brain uptake and reliable lesion quantification.

In Vitro Potassium Channel Pharmacology Studies

For electrophysiological investigations of voltage-gated K+ channels in demyelination models, 5Me3F4AP offers a fluorinated analog with comparable potency to 4-aminopyridine but enhanced lipophilicity (logD 0.664 vs 0.414 for 3F4AP) [1]. This increased lipophilicity may improve intracellular access to K+ channel binding sites in ex vivo slice preparations or cellular assays. The compound's pH-dependent IC50 (220-693 μM across pH 6.4-9.1) mirrors the known behavior of 4-aminopyridine, allowing researchers to leverage established pharmacological knowledge while benefiting from improved physicochemical properties [2].

Metabolic Stability and CYP2E1 Enzyme Interaction Studies

5Me3F4AP serves as a valuable tool compound for investigating CYP2E1-mediated metabolism of aminopyridine derivatives. Its 2.2× higher IC50 against CYP2E1-mediated oxidation compared to 3F4AP (36.2 μM vs 15.4 μM) [1] provides a measurable window for studying structure-metabolism relationships and evaluating deuteration or other stabilization strategies. Researchers investigating cytochrome P450 metabolism of CNS drug candidates may use this compound as a reference standard for assessing metabolic liability improvements conferred by methyl substitution adjacent to the amino group.

Phosphodiesterase 4A (PDE4A) Inhibitor Screening and Assay Development

Given its reported inhibitory activity against PDE4A in vitro [1], 3-fluoro-2-methylpyridin-4-amine can serve as a reference ligand or starting scaffold for PDE4A inhibitor discovery programs. Unlike 4-aminopyridine, which lacks reported PDE4A activity, this compound provides a chemically tractable aminopyridine core with documented phosphodiesterase engagement. It is suitable for use as a control compound in PDE4A enzyme assays, structure-activity relationship studies, or as a fragment for medicinal chemistry optimization targeting PDE4A-related indications.

Quote Request

Request a Quote for 3-Fluoro-2-methylpyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.